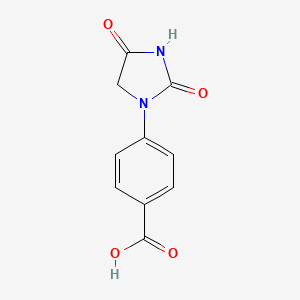

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-dioxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHQUQUPALGCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650781 | |

| Record name | 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-79-8 | |

| Record name | 4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, a key heterocyclic compound. Hydantoin (imidazolidine-2,4-dione) derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] This document is intended for researchers, chemists, and professionals in drug development. We will dissect the prevalent synthetic strategies with a primary focus on the Urech hydantoin synthesis, chosen for its efficiency and directness from the readily available precursor, 4-aminobenzoic acid. The guide offers a detailed mechanistic analysis, a step-by-step experimental protocol, and a discussion of critical process parameters. Alternative synthetic routes are also reviewed to provide a comprehensive strategic overview.

Introduction to the Hydantoin Scaffold

The Privileged Hydantoin Moiety

The hydantoin ring is a five-membered heterocycle that is a prominent feature in a wide array of biologically active compounds. Its structural rigidity, combined with its capacity for hydrogen bonding as both a donor and acceptor, makes it a "privileged scaffold" in medicinal chemistry. Notable examples of hydantoin-based drugs include Phenytoin, an anticonvulsant; Nitrofurantoin, an antibiotic; and Enzalutamide, an antiandrogen agent.[1] The versatility of the hydantoin core allows for substitutions at multiple positions, enabling fine-tuning of pharmacological properties.

Profile of this compound

The target molecule, this compound, incorporates the hydantoin ring attached to a benzoic acid moiety. This structure presents a bifunctional platform for further chemical elaboration. The carboxylic acid group serves as a handle for amide bond formation or other conjugations, while the hydantoin ring itself can be further functionalized. This makes it a valuable building block for creating libraries of more complex molecules for screening in drug discovery programs.

Strategic Analysis of Synthesis Pathways

The synthesis of substituted hydantoins can be approached through several classic and modern name reactions. The most common pathways include the Urech synthesis, the Bucherer-Bergs reaction, and the Biltz reaction.[1][2]

-

Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with a cyanate salt (typically potassium cyanate) followed by acid-catalyzed cyclization.[1][3][4] For our target molecule, the starting material is 4-aminobenzoic acid, which serves as the amino acid precursor. This is the most direct and logical approach.

-

Bucherer-Bergs Reaction: This multicomponent reaction utilizes a carbonyl compound (an aldehyde or ketone), a cyanide source (e.g., potassium cyanide), and ammonium carbonate.[5][6][7] To synthesize our target via this route, one would need to start with 4-formylbenzoic acid. While feasible, this adds a preliminary step if 4-aminobenzoic acid is the desired starting point.

-

Biltz Reaction: This pathway involves the condensation of an α-dicarbonyl compound (like benzil) with urea. It is not suitable for the synthesis of our target molecule due to the specific substitution pattern required.[1]

Pathway Selection Rationale: The Urech synthesis is selected as the primary pathway for this guide. Its use of 4-aminobenzoic acid as a direct precursor makes it an elegant and efficient choice, minimizing the number of synthetic steps and utilizing a cost-effective starting material.

The Urech Pathway: A Mechanistic Examination

The Urech synthesis proceeds in two distinct, well-defined stages: the formation of a ureido intermediate and its subsequent intramolecular cyclization.

-

Step 1: Formation of the Ureido Intermediate: 4-aminobenzoic acid is reacted with potassium cyanate in a weakly acidic aqueous solution. The cyanate ion (NCO⁻) exists in equilibrium with isocyanic acid (HNCO). The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This addition reaction forms 4-(3-carboxyureido)benzoic acid.

-

Step 2: Acid-Catalyzed Cyclization: The ureido intermediate is then heated in the presence of a strong acid, such as hydrochloric acid. The terminal nitrogen of the urea moiety performs a nucleophilic attack on the carboxylic acid's carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the stable five-membered hydantoin ring.[1][3]

Below is a diagram illustrating the overall synthetic transformation.

Caption: Overall Urech Synthesis Pathway.

Experimental Protocol: Urech Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Reagent (≥99%) |

| Potassium cyanate | KOCN | 81.12 | Reagent (≥98%) |

| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) |

| Deionized Water | H₂O | 18.02 | N/A |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade |

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to product isolation and analysis.

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Formation of the Ureido Intermediate:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 13.7 g (0.10 mol) of 4-aminobenzoic acid in 100 mL of deionized water.

-

In a separate beaker, dissolve 12.2 g (0.15 mol, 1.5 eq) of potassium cyanate in 50 mL of deionized water.

-

Add the potassium cyanate solution to the 4-aminobenzoic acid solution in portions over 15 minutes with vigorous stirring.

-

Gently heat the reaction mixture to 50-60 °C for 1 hour to ensure complete formation of the ureido intermediate. The solution may become slightly cloudy.

-

-

Cyclization to Hydantoin:

-

Cool the reaction mixture to room temperature in a water bath.

-

Slowly and carefully add 25 mL of concentrated hydrochloric acid to the stirred solution. Caution: This is an exothermic process. Perform this addition in a fume hood.

-

Once the addition is complete, heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

-

For further purification, recrystallize the crude solid from a hot ethanol/water mixture.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and melting point analysis.

Critical Process Parameters and Rationale

Successful synthesis relies on the careful control of several key parameters. Understanding the causality behind these choices is crucial for reproducibility and scalability.

| Parameter | Recommended Range | Rationale & Justification |

| Molar Ratio (KOCN:Amino Acid) | 1.2 - 1.5 : 1 | A slight excess of potassium cyanate is used to drive the formation of the ureido intermediate to completion, compensating for any potential hydrolysis of the cyanate in the aqueous medium.[8] |

| pH Control | Initial: Weakly Acidic/Neutral; Cyclization: Strongly Acidic (pH 1-2) | The initial reaction requires a pH that favors the existence of the free amino group for nucleophilic attack. The subsequent cyclization is an acid-catalyzed dehydration reaction, requiring a low pH to protonate the carboxylic acid and facilitate the ring closure. |

| Temperature | Intermediate Formation: 50-60 °C; Cyclization: Reflux (~100 °C) | Gentle heating for the first step ensures a sufficient reaction rate without significant decomposition. Reflux temperatures are necessary to provide the activation energy for the intramolecular cyclization and dehydration step. |

| Reaction Time | 2-3 hours (Reflux) | Insufficient time will lead to incomplete conversion. Excessive time under harsh acidic reflux conditions could potentially lead to degradation or side reactions. Monitoring by TLC is advised. |

Conclusion

The Urech hydantoin synthesis provides a robust, efficient, and direct pathway for the preparation of this compound from 4-aminobenzoic acid. The methodology is based on well-established chemical principles, utilizing readily available and inexpensive reagents. By carefully controlling critical parameters such as stoichiometry, pH, and temperature, high yields of the desired product can be reliably obtained. This technical guide provides the necessary theoretical foundation and practical instruction for researchers to successfully synthesize this valuable heterocyclic building block for applications in medicinal chemistry and materials science.

References

- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(1), 38-46.

- D'Souza, D. M., & Müller, T. J. (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.

- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021).

-

Urech hydantoin synthesis. Wikipedia. [Link]

-

Hydantoin synthesis. Organic Chemistry Portal. [Link]

-

Novel new research strategies of hydantoin derivatives: A review. (2023). SRR Publications. [Link]

-

New Route for 1-Substituted Hydantoins. SEDICI. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Bucherer-Bergs Reaction. Cambridge University Press. [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

-

Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

-

CONVERSION OF AMMONIUM CYANATE SOLUTION AT 293.15 K. (2018). Journal of the University of Chemical Technology and Metallurgy, 53(3), 323-327. [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. srrjournals.com [srrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Bucherer-Bergs Reaction [organic-chemistry.org]

- 8. journal.uctm.edu [journal.uctm.edu]

Unveiling the Solid-State Architecture of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid: A Technical Guide to its Crystal Structure Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Crystallographic Clarity

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its physicochemical properties, governs its interactions with biological targets, and ultimately influences its efficacy and developability as a therapeutic agent. This technical guide delves into the crystallographic analysis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , a molecule of significant interest due to its hybrid structure incorporating both a hydantoin (imidazolidine-2,4-dione) ring and a benzoic acid moiety. Both these chemical scaffolds are prevalent in a wide array of pharmacologically active compounds.

However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield an experimentally determined crystal structure for this compound. The absence of this foundational data—specifically a Crystallographic Information File (CIF)—precludes a detailed, evidence-based analysis of its specific crystal packing, hydrogen bonding networks, and other nuanced solid-state features.

Therefore, this guide will proceed by outlining the established, field-proven methodologies and analytical workflows that would be employed for the crystal structure analysis of this compound, were a suitable single crystal to be obtained. This document will serve as a robust framework for researchers embarking on the crystallographic characterization of this molecule or structurally related compounds. We will explore the journey from crystal growth to data interpretation, emphasizing the "why" behind each experimental choice, thereby ensuring a narrative grounded in scientific integrity and practical expertise.

Part 1: The Strategic Approach to Crystal Engineering

The journey to elucidating a crystal structure begins with the meticulous process of growing high-quality single crystals. The choice of crystallization technique is dictated by the compound's solubility, thermal stability, and inherent crystallization propensity.

Method Selection: A Calculated Decision

For a molecule like this compound, which possesses both polar (carboxylic acid, amide) and non-polar (benzene ring) functionalities, a range of solvent systems should be screened. The primary goal is to identify a solvent or solvent mixture in which the compound exhibits moderate solubility—neither too soluble nor too insoluble—and where the supersaturation can be controlled to favor slow, ordered crystal growth over rapid precipitation.

Common Crystallization Techniques Include:

-

Slow Evaporation: A solution of the compound is left undisturbed in a partially covered vessel, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration and inducing crystallization. This is often the first method attempted due to its simplicity.

-

Vapor Diffusion (Hanging and Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization. This technique is highly controlled and is a mainstay in protein and small-molecule crystallography.

-

Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the two solvents slowly mix.

The following diagram illustrates the decision-making process for selecting a suitable crystallization method.

Caption: Workflow for Crystallization Method Selection.

Experimental Protocol: A Step-by-Step Guide to Slow Evaporation

-

Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water) at room temperature. Add the solid incrementally until a small amount no longer dissolves, indicating saturation.

-

Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vessel with parafilm and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.

-

Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory, at a constant temperature.

-

Monitoring: Observe the vessel periodically over several days to weeks for the formation of single crystals.

Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the powerful technique of Single-Crystal X-ray Diffraction (SC-XRD) is employed to determine the precise arrangement of atoms within the crystal lattice.

The Causality of Diffraction: From Crystal to Data

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of these diffracted beams are measured by a detector.

The choice of X-ray source (e.g., Molybdenum or Copper) depends on the size of the unit cell and the elements present in the crystal. For organic compounds containing primarily light atoms, a Copper source (λ ≈ 1.54 Å) often provides better data resolution.

The data collection strategy involves rotating the crystal through a series of angles while collecting diffraction images. This ensures that a comprehensive dataset covering a significant portion of the reciprocal space is obtained.

Caption: The Single-Crystal X-ray Diffraction Workflow.

From Data to Structure: The Phasing Problem and Refinement

The measured diffraction intensities are proportional to the square of the structure factor amplitudes. However, the phase information of the structure factors is lost during the experiment. This is known as the "phase problem" in crystallography.

Structure Solution:

-

Direct Methods: For small molecules like this compound, direct methods are typically successful. These are mathematical techniques that use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

-

Patterson Methods: This method is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to phase the remaining reflections.

Structure Refinement:

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, most notably the R-factor (residual factor), which should be as low as possible for a good quality structure.

Part 3: Interpreting the Crystal Structure: A World of Intermolecular Interactions

A solved crystal structure provides a wealth of information beyond just the molecular conformation. The arrangement of molecules in the crystal, known as the crystal packing, is governed by a delicate balance of intermolecular forces.

Hydrogen Bonding: The Architect of Supramolecular Assemblies

Given the presence of multiple hydrogen bond donors (N-H from the imidazolidine ring and O-H from the carboxylic acid) and acceptors (C=O from both the imidazolidine ring and the carboxylic acid), it is highly probable that the crystal structure of this compound would be dominated by an extensive hydrogen-bonding network.

Anticipated Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimers: A common and very stable motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.

-

Amide Chains: The N-H and C=O groups of the imidazolidine ring could form chains or tapes of molecules linked by N-H···O hydrogen bonds.

-

Cross-linking: It is also possible that the carboxylic acid and imidazolidine moieties of adjacent molecules interact, leading to a more complex three-dimensional network.

The following table summarizes the expected hydrogen bond donors and acceptors in the molecule.

| Donor/Acceptor | Moiety | Role |

| O-H | Carboxylic Acid | Donor |

| C=O | Carboxylic Acid | Acceptor |

| N-H | Imidazolidine | Donor |

| C=O | Imidazolidine | Acceptor |

Other Non-Covalent Interactions

Beyond hydrogen bonding, other weaker interactions such as π-π stacking between the benzene rings and C-H···O interactions would also likely play a role in stabilizing the crystal packing.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive technical framework for its analysis. The successful elucidation of its solid-state architecture would provide invaluable insights for drug development professionals, aiding in polymorph screening, formulation development, and understanding its structure-activity relationship. Researchers in possession of this compound are strongly encouraged to pursue its crystallization and single-crystal X-ray diffraction analysis to contribute this crucial piece of data to the scientific community.

References

-

At present, no direct references for the crystal structure of "this compound" are available. The methodologies described are based on standard and widely accepted practices in the field of X-ray crystallography.

Spectroscopic data for "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development. It belongs to the hydantoin class of compounds, which are recognized as privileged scaffolds due to their wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] The molecule's structure features a hydantoin ring N-substituted at position 1 with a benzoic acid moiety at the para-position. This unique combination of a heterocyclic core and a carboxylic acid functional group necessitates a robust and unambiguous analytical characterization for purity assessment, structure confirmation, and further development in structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the definitive identification of this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous, well-characterized structures.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₄

-

Molecular Weight: 220.18 g/mol

-

Structure:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[1] For this compound, both ¹H and ¹³C NMR provide definitive information about the proton and carbon framework, respectively.

Proton (¹H) NMR Spectroscopy

Predicted Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the hydantoin ring, the N-H proton, and the carboxylic acid proton. The data presented below is predicted based on established chemical shifts for similar structural motifs.[3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~10.8 | Singlet | 1H | Hydantoin N-H |

| ~8.15 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.60 | Doublet | 2H | Aromatic (ortho to hydantoin) |

| ~4.10 | Singlet | 2H | Hydantoin Methylene (-CH₂-) |

Expert Interpretation

The causality behind these predicted shifts is rooted in the electronic environment of the protons:

-

Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its involvement in hydrogen bonding. It typically appears as a very broad singlet and may be exchanged with D₂O.

-

Aromatic Protons (~8.15 and ~7.60 ppm): The benzoic acid ring is 1,4-disubstituted, which simplifies the aromatic region into a characteristic AA'BB' system, often appearing as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to resonate at a lower field (~8.15 ppm) compared to the protons ortho to the nitrogen of the hydantoin ring (~7.60 ppm).

-

Hydantoin N-H Proton (~10.8 ppm): The N-H proton of the hydantoin ring is part of an imide functional group, where it is flanked by two carbonyl groups. This deshielding environment shifts its resonance significantly downfield.

-

Hydantoin Methylene Protons (~4.10 ppm): These protons are adjacent to a carbonyl group and a nitrogen atom, placing them in a moderately deshielded environment. They are chemically equivalent and thus appear as a singlet.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[1] DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid the exchange of labile -OH and -NH protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds to ensure full relaxation of protons.[1]

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted Data

The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~172.0 | C=O | Hydantoin (C4) |

| ~167.0 | C=O | Carboxylic Acid (-COOH) |

| ~156.0 | C=O | Hydantoin (C2) |

| ~142.0 | Aromatic C | C-N (ipso-carbon attached to hydantoin) |

| ~131.0 | Aromatic CH | CH (ortho to -COOH) |

| ~130.0 | Aromatic C | C-COOH (ipso-carbon attached to acid) |

| ~126.0 | Aromatic CH | CH (ortho to hydantoin) |

| ~45.0 | CH₂ | Hydantoin Methylene (-CH₂-) |

Expert Interpretation

-

Carbonyl Carbons (~172.0, ~167.0, ~156.0 ppm): The three carbonyl carbons are the most deshielded and appear at the lowest field. The C4 carbonyl of the hydantoin is typically found at a slightly lower field than the carboxylic acid carbonyl.[1] The C2 carbonyl, being adjacent to two nitrogen atoms, appears at a distinct chemical shift.[1]

-

Aromatic Carbons (~142.0 to ~126.0 ppm): Due to the molecule's symmetry, four signals are expected in the aromatic region: two for the protonated carbons (CH) and two for the non-protonated (quaternary) carbons. The ipso-carbons, directly attached to the nitrogen and the carboxyl group, will have distinct chemical shifts from the protonated carbons.

-

Methylene Carbon (~45.0 ppm): The hydantoin CH₂ carbon resonates in the aliphatic region, consistent with a carbon atom situated between a nitrogen and a carbonyl group.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Acquired on the same 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR Spectroscopy.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[5] The spectrum provides a vibrational fingerprint of the compound.

Predicted Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid |

| ~3200 | Medium | N-H Stretch | Hydantoin |

| ~1775 | Strong | C=O Stretch (Asymmetric) | Hydantoin Imide |

| ~1720 | Strong | C=O Stretch (Symmetric) | Hydantoin Imide & Carboxylic Acid |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid |

| ~1100 | Medium | C-N Stretch | Hydantoin |

Expert Interpretation

-

O-H and N-H Stretching Region: A very broad absorption band from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[6] Overlapping with this, a sharper peak around 3200 cm⁻¹ is expected for the N-H stretch of the hydantoin ring.[1]

-

Carbonyl Stretching Region: This region is highly diagnostic. Two distinct, strong C=O stretching bands are expected for the hydantoin imide group, typically around 1775 cm⁻¹ and 1720 cm⁻¹.[5] The C=O stretch of the carboxylic acid dimer is also strong and often overlaps with the lower frequency hydantoin carbonyl band around 1720 cm⁻¹.[5]

-

Fingerprint Region (<1600 cm⁻¹): This region will contain absorptions for aromatic C=C stretching, as well as C-O and C-N stretching vibrations, which are useful for confirming the overall structure.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy

Caption: Workflow for FTIR Spectroscopy.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps to confirm its structure.

Predicted Data

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Molecular Formula: C₁₀H₈N₂O₄

-

Exact Mass: 220.0484

-

Expected Ions:

-

[M+H]⁺ (Positive Mode): m/z 221.0557

-

[M-H]⁻ (Negative Mode): m/z 219.0415

-

Predicted Fragmentation Pattern (MS/MS of [M+H]⁺)

| m/z | Possible Fragment | Fragment Structure |

| 203 | [M+H - H₂O]⁺ | Loss of water from carboxylic acid |

| 176 | [M+H - COOH]⁺ | Loss of the carboxyl group |

| 120 | [H₂N-C₆H₄-COOH]⁺ | Cleavage of the N-C bond to the hydantoin ring |

Expert Interpretation

The primary goal is to observe the molecular ion peak, which provides the most direct evidence of the compound's identity. In ESI-MS, this will typically be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution mass should match the calculated exact mass of 220.0484 to within a few ppm, confirming the elemental composition.

Tandem MS (MS/MS) experiments can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragments provide proof of the connectivity. Key expected fragmentations include the neutral loss of water from the carboxylic acid, the loss of the entire carboxyl group, and the cleavage of the bond between the phenyl ring and the hydantoin nitrogen, which would yield a fragment corresponding to aminobenzoic acid.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1]

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).

-

Acquisition Parameters (ESI Positive Mode):

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to desolvate the ions.

-

Mass Range: Scan from m/z 50 to 500.

-

Workflow for Mass Spectrometry

Caption: Workflow for ESI-MS Analysis.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide the necessary data to ensure the identity and purity of this compound, which is a critical requirement for its application in research and development.

References

- BenchChem. (2025).

- Barrett, G. C. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Isotopes in Environmental and Health Studies, 50(4), 438-452.

- Asiri, A. M., et al. (2021).

- Akman, G., & Akman, F. (2016). FTIR spectroscopic and quantum chemical studies on hydantoin. Journal of Molecular Structure, 1108, 624-633.

- Supporting Information for various benzoic acid deriv

- Cambridge Isotope Laboratories, Inc. (2014). qNMR - Benzoic acid in DMSO-d6.

-

Flakus, H. T., & Chelmecki, M. (2004). The IR spectra of benzoic acid in the CCl4 solution: The w OH bands of C6H5COOH and C6D5COOH. Journal of Molecular Structure, 700(1-3), 105-112. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ckisotopes.com [ckisotopes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Predicting the Mechanism of Action for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

Introduction

In the landscape of modern drug discovery, the identification and validation of a novel compound's mechanism of action (MoA) is a critical bottleneck. It is the foundational step that transforms a bioactive "hit" into a viable therapeutic lead. This guide provides a comprehensive framework for elucidating the MoA of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , a small molecule incorporating two key pharmacophoric features: the imidazolidine-2,4-dione (also known as hydantoin) ring and a benzoic acid moiety.

The hydantoin ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including anticonvulsant, anticancer, and antidiabetic effects.[1][2][3] Likewise, benzoic acid derivatives are prevalent in drug design. The combination of these two moieties in the target molecule suggests a rich potential for biological activity, but also presents a complex challenge in pinpointing its precise molecular interactions.

This document is structured to guide researchers through a logical, multi-pronged approach, beginning with computational predictions to generate initial hypotheses, followed by a suite of robust experimental validation techniques. Our methodology emphasizes a self-validating system, where the insights from one experimental stage inform the design and execution of the next, ensuring scientific rigor and trustworthiness in the generated data.

Part 1: Hypothesis Generation through In Silico Analysis & Structural Analogy

The initial phase of MoA prediction for a novel compound like this compound, for which direct biological data is scarce, relies heavily on computational modeling and analysis of structurally analogous compounds. This approach is cost-effective and provides a crucial roadmap for subsequent wet-lab experiments.[4][5]

Analysis of the Core Scaffolds

The Imidazolidine-2,4-dione (Hydantoin) Scaffold: This heterocyclic ring is a versatile structure found in a variety of approved drugs.[1][6]

-

Anticonvulsants: Phenytoin and fosphenytoin, prominent antiepileptic drugs, contain the hydantoin moiety. Their primary mechanism involves blocking voltage-gated sodium channels in neurons, which inhibits the rapid firing of action potentials associated with seizures.[7][8]

-

Anticancer Agents: Numerous hydantoin derivatives have demonstrated antiproliferative activity.[2][9] For example, Enzalutamide is an androgen receptor antagonist used in the treatment of prostate cancer.[10] Other derivatives have been shown to target key signaling pathways involved in tumor growth and survival.[1]

-

Antidiabetic Potential: The structural similarity of the hydantoin ring to the thiazolidinedione ring (found in drugs like pioglitazone) has led to the investigation of hydantoin derivatives as potential antidiabetic agents.[11] Some derivatives have been designed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling.[12]

The Benzoic Acid Moiety: The presence of a carboxylic acid group on a phenyl ring can facilitate interactions with various biological targets through hydrogen bonding and ionic interactions. It can also influence the compound's pharmacokinetic properties.

Computational Prediction Workflow

A systematic in silico analysis is the first step in building a target profile. This process leverages the compound's structure to predict its biological activities and potential binding partners.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation.

-

-

Ligand-Based Virtual Screening:

-

Utilize databases such as ChEMBL, PubChem, and DrugBank to identify known bioactive molecules that are structurally similar to the query compound.

-

Calculate molecular fingerprints (e.g., FCFP_4) and use similarity metrics (e.g., Tanimoto coefficient) to rank compounds.[13]

-

Analyze the known targets of the top-ranking similar compounds to create a preliminary list of potential targets.

-

-

Pharmacophore Modeling:

-

Identify the key chemical features (pharmacophore) of the query molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Screen this pharmacophore model against a database of 3D protein structures to identify proteins with binding sites that can accommodate these features.

-

-

Reverse Docking (Target Fishing):

-

Dock the 3D structure of the compound against a large library of protein binding sites (e.g., using servers like PharmMapper or TargetNet).

-

Rank the potential targets based on docking scores, which estimate the binding affinity.

-

-

Pathway and Network Analysis:

-

Input the list of potential targets into pathway analysis tools like KEGG or Reactome to identify biological pathways that may be modulated by the compound.

-

Use resources like STITCH to explore known and predicted interactions between the potential targets and other proteins and chemicals.[14]

-

-

ADMET Prediction:

-

Use in silico tools (e.g., MolToxPred, SwissADME) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[15] This helps to assess its drug-likeness and potential liabilities early on.

-

Data Presentation: Predicted Target Classes

| Predicted Target Class | Rationale based on Structural Analogy | Key Examples of Related Drugs/Compounds | In Silico Method |

| Ion Channels (e.g., Sodium Channels) | Hydantoin core is present in anticonvulsants.[7] | Phenytoin, Fosphenytoin | Ligand-Based Screening, Pharmacophore Modeling |

| Nuclear Receptors (e.g., Androgen Receptor) | Hydantoin derivatives are known to target nuclear receptors.[10] | Enzalutamide | Ligand-Based Screening, Reverse Docking |

| Protein Tyrosine Phosphatases (e.g., PTP1B) | Imidazolidine-2,4-dione derivatives have been designed as PTP1B inhibitors.[12] | Investigational PTP1B inhibitors | Reverse Docking, Pharmacophore Modeling |

| Kinases | Many small molecule inhibitors target kinases; the scaffold could fit into ATP-binding sites. | Various kinase inhibitors | Reverse Docking |

| Sirtuins | Benzylidenehydantoins have shown SIRT inhibitory activity.[9] | Sirtinol | Ligand-Based Screening |

Visualization: In Silico Prediction Workflow

Caption: Workflow for in silico MoA hypothesis generation.

Part 2: Experimental Validation of Predicted MoA

Following the generation of data-driven hypotheses from computational analyses, a phased experimental approach is essential to first confirm biological activity and then identify the specific molecular target(s).

Phase 1: Phenotypic Screening to Confirm Biological Activity

Phenotypic screening is an unbiased approach that identifies compounds based on their effect on a cell or organism's observable characteristics, without a preconceived target.[16][17] This is a powerful method for discovering novel mechanisms of action, especially for compounds with privileged scaffolds that may exhibit polypharmacology.[18][19]

Experimental Protocol: High-Content Cellular Imaging

-

Cell Line Selection: Choose a panel of human cell lines relevant to the predicted target classes (e.g., a neuronal cell line like SH-SY5Y for ion channel activity, a prostate cancer cell line like LNCaP for nuclear receptor activity, and a panel of diverse cancer cell lines from the NCI-60 for general anticancer activity).

-

Assay Plate Preparation: Seed the selected cell lines in multi-well plates (e.g., 96- or 384-well) suitable for imaging.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24, 48, 72 hours). Include appropriate positive and negative (vehicle) controls.

-

Cell Staining: After treatment, fix the cells and stain them with a cocktail of fluorescent dyes to label various cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

-

Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images of the cells in each well.

-

Image Analysis: Employ automated image analysis software to quantify a wide range of phenotypic parameters, such as cell count (cytotoxicity), nuclear morphology (apoptosis), cell cycle state, and cytoskeletal arrangement.

-

Data Analysis: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action. Similar phenotypic fingerprints suggest a similar MoA.

Visualization: Phenotypic Screening Logic

Caption: Logic flow for phenotypic screening and MoA prediction.

Phase 2: Unbiased Target Identification

If the phenotypic screen reveals a consistent and potent biological effect (e.g., cell cycle arrest, apoptosis), the next crucial step is to identify the direct molecular binding partner(s) of the compound. This process is often referred to as target deconvolution.

2.2.1. Thermal Proteome Profiling (TPP)

TPP is a powerful technique for identifying drug-target interactions in a native cellular environment.[20] It operates on the principle that the binding of a small molecule can stabilize a target protein, leading to an increase in its thermal stability.[21]

-

Cell Culture and Treatment: Grow the responsive cell line identified in the phenotypic screen to a high density. Treat one batch of cells with the compound at an effective concentration and a control batch with vehicle (DMSO).

-

Cell Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the cell lysates into separate tubes for each temperature point.

-

Heat Challenge: Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C).

-

Separation of Soluble Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

-

Protein Digestion and Labeling: Digest the proteins in the supernatant to peptides. For quantitative analysis, label the peptides with isobaric tags (e.g., TMT) to allow multiplexing of different temperature points into a single mass spectrometry run.[22]

-

LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

-

Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates that the compound has bound to and stabilized that protein.

2.2.2. Affinity-Based Proteomics

This is a more direct biochemical approach to "fish" for binding partners from a cell lysate.[23]

-

Probe Synthesis: Synthesize a derivative of this compound that is immobilized on a solid support (e.g., sepharose beads) via a linker. It is critical to choose a linker attachment point that does not interfere with the compound's biological activity.

-

Lysate Incubation: Incubate the affinity matrix (beads with the immobilized compound) with a lysate from the responsive cell line. A control incubation with beads that have no compound attached is run in parallel.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the affinity matrix, typically by using a high concentration of the free compound, changing pH, or using a denaturant.

-

Protein Identification: Identify the eluted proteins using mass spectrometry. Proteins that are present in the compound elution but absent or significantly reduced in the control elution are considered potential binding partners.

Phase 3: Target Validation and MoA Confirmation

Once a list of high-confidence candidate targets is generated from the unbiased screens, it is imperative to validate these interactions and confirm their role in the observed phenotype.

2.3.1. Kinome Profiling (If a Kinase is Implicated)

If TPP or affinity proteomics identifies a protein kinase as a potential target, a kinome-wide profiling assay is a crucial validation step. Kinases are a major class of drug targets, and understanding a compound's selectivity is vital.[24][25]

-

Compound Submission: Submit the compound to a commercial or in-house kinase profiling service.[26][27]

-

Assay Performance: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified protein kinases (often >400).

-

Activity Measurement: The activity of each kinase is measured in the presence of the compound, and the percent inhibition relative to a vehicle control is calculated.

-

Selectivity Analysis: The results are often visualized on a "kinome tree" to provide a global view of the compound's selectivity. Potent inhibition of the candidate target identified in the primary screen, coupled with minimal off-target activity, provides strong evidence for a selective interaction.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Family |

| Candidate Kinase A | 95% | 50 | CMGC |

| Off-Target Kinase B | 20% | >10,000 | TK |

| Off-Target Kinase C | 5% | >10,000 | AGC |

2.3.2. Cellular Target Engagement Assays

Confirming that the compound binds to the target protein inside living cells is the final and most important step.

CETSA is the in-cell version of TPP, applied to a single target protein.[28]

-

Cell Treatment: Treat intact cells with the compound or vehicle.

-

Heat Challenge: Heat the treated cells across a temperature gradient.

-

Lysis and Detection: Lyse the cells and separate the soluble and aggregated protein fractions.

-

Target Detection: Detect the amount of the specific candidate protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., via Western Blot or ELISA). A thermal shift confirms target engagement in a physiological context.

Conclusion

Determining the mechanism of action for a novel compound such as this compound is a complex but tractable process. By systematically integrating in silico predictions with a tiered experimental approach—moving from broad phenotypic analysis to unbiased target identification and finally to specific target validation—researchers can build a robust, evidence-based understanding of the compound's biological function. This logical progression, grounded in self-validating experimental loops, provides the trustworthiness and scientific rigor necessary to advance a promising molecule through the drug discovery pipeline.

References

- Thermal Proteome Profiling for Drug Target Identification and Probing of Protein St

- Phenotypic Screening: A Powerful Tool for Drug Discovery.Technology Networks,

- Protein kinase profiling assays: a technology review.PubMed,

- Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling.

- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.Benchchem,

- Phenotypic screening.Wikipedia,

- Activity-Based Kinase Selectivity and Profiling Services.AssayQuant,

- Global Kinome Profiling for Personalized Medicine.Thermo Fisher Scientific,

- Profiling disease-selective drug targets: from proteomics to ligandomics.PubMed Central,

- Using Proteomics to Improve the Drug Development Process.MetwareBio,

- Target identification and mechanism of action in chemical biology and drug discovery.

- Identifying novel drug targets with comput

- Phenotypic screening.Grokipedia,

- Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling.

- The power of sophisticated phenotypic screening and modern mechanism-of-action methods.PMC - NIH,

- Kinome Profiling.PMC - PubMed Central,

- Target Identification Approaches in Drug Discovery.

- KinaseProfiler Kinase Activity Profiling for Rapid Success.Eurofins Discovery,

- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.PMC,

- Natural Bioactive Compound Target Identification.

- MolToxPred: small molecule toxicity prediction using machine learning approach.RSC Publishing,

- Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosph

- Hydantoin.Wikipedia,

- The Hydantoin Heterocycle: A Privileged Scaffold in Drug Discovery and Its Pharmacophoric Explor

- In silico prediction of chemical mechanism of action via an improved network-based inference method.PMC - NIH,

- Recent applications of hydantoin in medicinal chemistry.ChemicalBook,

- Directory of in silico Drug Design tools.Click2Drug,

- List of Hydantoin anticonvulsants.Drugs.com,

- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions.

- How Do Hydantoin Anticonvulsants Work?RxList,

- Computational/in silico methods in drug target and lead prediction.PMC - PubMed Central,

- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.Asian Journal of Chemistry,

- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.RJPN,

- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.Semantic Scholar,

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.Science Alert,

- Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells.

- Oxo-enzalutamide.PubChem - NIH,

- Enzalutamide carboxylic acid.PubChem - NIH,

- Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics.

- 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.Chem Pharm Bull (Tokyo),

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjpn.org [rjpn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydantoin - Wikipedia [en.wikipedia.org]

- 7. List of Hydantoin anticonvulsants - Drugs.com [drugs.com]

- 8. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 9. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 10. Oxo-enzalutamide | C21H16F4N4O3 | CID 46898524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Directory of in silico Drug Design tools [click2drug.org]

- 15. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. technologynetworks.com [technologynetworks.com]

- 17. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. æ±æï¼ç«ç¹å·²æå [chomixbio.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 24. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 26. assayquant.com [assayquant.com]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a critical determinant of its journey from a laboratory curiosity to a clinical candidate. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , a molecule of interest due to its structural motifs—a benzoic acid core and a hydantoin ring—which are prevalent in numerous biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also a practical framework for the experimental determination of these key parameters. The methodologies presented are grounded in established analytical principles, ensuring robustness and reproducibility.

Compound Identification and Structural Features

This compound is a solid organic compound. Its structure is characterized by a benzoic acid moiety substituted at the para position with a 2,4-dioxoimidazolidin-1-yl group, also known as a hydantoin ring.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 938458-79-8 | |

| Molecular Formula | C₁₀H₈N₂O₄ | |

| Molecular Weight | 220.18 g/mol | |

| Physical Form | Solid | |

| SMILES | O=C(O)c1ccc(cc1)N1C(=O)CNC1=O | - |

| InChI | 1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16) |

Predicted Physicochemical Properties: A Computational Overview

In the absence of comprehensive experimental data, in silico prediction tools provide valuable initial assessments of a compound's properties. The following table summarizes the predicted values for key physicochemical parameters of this compound, obtained from reputable computational models.

| Parameter | Predicted Value | Prediction Tool |

| Melting Point | 285.4 °C | |

| Boiling Point | 505.4 °C | |

| Aqueous Solubility (logS) | -2.59 | |

| pKa (Acidic) | 3.84 | |

| pKa (Basic) | 9.94 | |

| logP (Octanol/Water) | 0.89 |

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of high purity, while a broad range often suggests the presence of impurities.

Predicted Value and Structural Rationale

The predicted melting point of 285.4 °C by Chemicalize suggests a stable crystal lattice. This high value is anticipated due to the presence of multiple polar functional groups—the carboxylic acid and the two carbonyl groups and N-H bond of the hydantoin ring—which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions, requiring significant thermal energy to disrupt the crystal packing.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate thermal analysis technique for determining the melting point and heat of fusion of a substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 320 °C).

-

Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak area corresponds to the enthalpy of fusion.

Causality of Experimental Choices: The use of a sealed pan is crucial for compounds that may sublime or decompose at elevated temperatures. A controlled heating rate ensures thermal equilibrium within the sample, leading to a more accurate and reproducible melting point determination.

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that dictates the dissolution rate and, consequently, the absorption of an orally administered drug. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Predicted Value and Structural Rationale

The predicted logS of -2.59 from SwissADME corresponds to a molar solubility of approximately 0.00257 mol/L, or about 0.566 g/L. This suggests that the compound is sparingly soluble in water. The molecule possesses both polar, hydrophilic groups (carboxylic acid, hydantoin ring) that can hydrogen bond with water, and a nonpolar, hydrophobic group (the benzene ring). The overall solubility represents a balance between these opposing characteristics. The acidic nature of the carboxylic acid group implies that the solubility will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol: Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining the aqueous solubility of a compound. It involves equilibrating the substance in water at a constant temperature and then measuring its concentration in the saturated solution.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a buffer of a specific pH) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. For finely dispersed solids, centrifugation or filtration may be necessary to separate the solid phase from the saturated aqueous phase.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

Causality of Experimental Choices: Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium. HPLC is chosen for its high sensitivity and specificity in quantifying the analyte in a complex matrix.

Caption: Shake-Flask Method for Aqueous Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations. The ionization state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target.

Predicted Values and Structural Rationale

Chemicalize predicts two pKa values for this molecule: an acidic pKa of 3.84 and a basic pKa of 9.94 .

-

Acidic pKa (3.84): This value is attributed to the carboxylic acid group. The pKa of benzoic acid is approximately 4.2. The 2,4-dioxoimidazolidin-1-yl substituent is expected to be electron-withdrawing due to the presence of the two carbonyl groups. This electron-withdrawing effect stabilizes the conjugate base (carboxylate anion) through the aromatic ring, thereby increasing the acidity of the carboxylic acid and lowering its pKa relative to unsubstituted benzoic acid.[2][3][4][5][6]

-

Basic pKa (9.94): This value is likely associated with the N-H proton of the hydantoin ring. Hydantoin itself has a pKa of around 9.1. The attachment to the electron-withdrawing phenyl group may slightly alter this value.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a co-solvent mixture like methanol/water or DMSO/water, to ensure sufficient solubility.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

-

Titration:

-

To determine the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the first or second derivative of the titration curve.

Causality of Experimental Choices: The use of a co-solvent is often necessary for compounds with limited aqueous solubility. The titration must be performed slowly to allow for complete reaction and equilibration at each step. A calibrated pH electrode is essential for accurate pH measurements.

Caption: Potentiometric Titration Workflow for pKa Determination.

Partition Coefficient (logP): A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key measure of a molecule's lipophilicity (or hydrophobicity), which is crucial for its ability to cross biological membranes.

Predicted Value and Structural Rationale

The predicted logP of 0.89 by SwissADME indicates that the compound is moderately hydrophilic. While the benzene ring contributes to lipophilicity, the polar carboxylic acid and hydantoin functionalities dominate, leading to a preference for the aqueous phase. This logP value is within the desirable range for many orally administered drugs, as it suggests a balance between aqueous solubility and membrane permeability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.

Step-by-Step Methodology:

-

Solvent Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in either pre-saturated water or pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other pre-saturated solvent. The volume ratio of the two phases should be adjusted based on the expected logP.

-

Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases.

-

Analysis: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality of Experimental Choices: Pre-saturation of the solvents is essential to prevent volume changes during the experiment. Centrifugation is a critical step to avoid cross-contamination of the phases, which can lead to inaccurate logP values.

Caption: Shake-Flask Method for logP Determination.

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the benzoic acid ring, likely as two doublets due to the para-substitution pattern. Signals for the CH₂ and NH protons of the hydantoin ring would also be present. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the hydantoin ring, as well as for the aromatic carbons and the CH₂ carbon of the hydantoin.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to:

-

O-H stretching of the carboxylic acid (a broad band).

-

C=O stretching of the carboxylic acid and the two carbonyls of the hydantoin ring.

-

N-H stretching of the hydantoin ring.

-

C-H stretching of the aromatic ring.

-

C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight plus or minus the mass of a proton. Fragmentation patterns could provide further structural information.

Conclusion: A Foundation for Further Investigation

This technical guide has provided a comprehensive overview of the key physicochemical properties of This compound , combining computational predictions with established experimental protocols for their determination. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further investigate this compound. A thorough understanding and experimental validation of these properties are paramount for advancing any small molecule through the rigorous and complex pipeline of drug discovery and development.

References

-

Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. [Link]

-

Wright State University Research Portal. (n.d.). Substituent effects on the electronic structure and pKa benzoic acid. [Link]

-

Okada, J., et al. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical and Pharmaceutical Bulletin, 30(11), 4045-4052. [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]

-

Mori, T., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research, 58(33), 15353-15362. [Link]

-

Collet, G., et al. (2018). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. Chemistry – A European Journal, 24(62), 16503-16507. [Link]

-

Solubility of Things. (n.d.). Hydantoin. [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchportal.unamur.be [researchportal.unamur.be]

- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and logically sound screening cascade.

Introduction: The Rationale for Cytotoxicity Screening

In the landscape of preclinical drug development, the early identification of a compound's cytotoxic potential is a critical milestone.[1][2][3] This initial screening serves as a gatekeeper, filtering out candidates with unfavorable toxicity profiles long before they enter costly and time-consuming in vivo studies.[1] The subject of this guide, this compound, belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are known to exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and, notably, antitumor effects.[4][5] Several studies have highlighted the antiproliferative and cytotoxic activities of various hydantoin derivatives against cancer cell lines, making this structural motif a person of interest in oncology research.[4][6][7][8]